Cafestol palmitate

Description

Definition and Chemical Classification of this compound

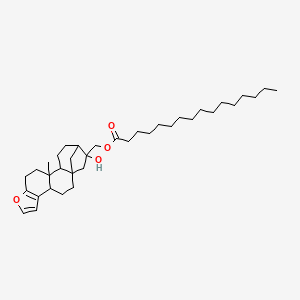

This compound (CAS No. 81760-46-5) is a diterpenoid ester formed through the esterification of cafestol, a pentacyclic diterpene alcohol, with palmitic acid. Its molecular formula is reported as C₃₆H₅₈O₄ (molecular weight: 554.843 g/mol), though discrepancies exist in literature, with some sources listing C₃₇H₆₀O₄ . This variation may stem from differences in analytical methods or the presence of isomeric forms. The compound’s IUPAC name, [(1S,4S,12S,13R,16R,17R)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.0¹,¹³.0⁴,¹².0⁵,⁹]nonadeca-5(9),6-dien-17-yl]methyl heptadecanoate, reflects its intricate stereochemistry and fused ring system.

This compound belongs to the naphthofurans class under the broader taxonomy of terpenoids. Its structure comprises a pentacyclic core with a hydroxyl group at position C-17 and a palmitoyl ester moiety (Figure 1). Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Density | 1.06 g/cm³ | |

| Boiling Point | 629.8°C at 760 mmHg | |

| LogP (Partition Coefficient) | 8.89 | |

| Solubility in Water | 1.33 × 10⁻³ g/L | |

| Polar Surface Area | 59.67 Ų |

The compound’s high hydrophobicity (LogP ≈ 8.89) and low water solubility underscore its affinity for lipid-rich matrices, such as coffee oils.

Historical Context and Discovery in Coffee Species

This compound was first isolated in the early 1980s during investigations into the bioactive constituents of Coffea arabica and Coffea canephora (Robusta). Researchers identified it as a major component of the petroleum ether extract of green coffee beans, alongside kahweol palmitate. The isolation process involved sequential chromatography:

- Normal-phase liquid chromatography to separate diterpene esters from triglycerides.

- Reverse-phase liquid chromatography to resolve cafestol and kahweol esters.

- Silver nitrate thin-layer chromatography for final purification.

Early pharmacological studies revealed that this compound exhibits moderate biological activity , particularly in enhancing glutathione S-transferase (GST) activity in murine models. This enzyme plays a critical role in detoxification pathways, linking this compound to potential chemopreventive effects. However, its COX-2 inhibitory activity is weaker compared to nonsteroidal anti-inflammatory drugs (NSAIDs).

Role in Coffee Biochemistry and Phytochemical Diversity

In coffee biochemistry, this compound serves as a storage form of cafestol, stabilizing the diterpene in lipid droplets within coffee beans. During roasting, thermal degradation liberates free cafestol, which contributes to coffee’s bitterness and aroma. The ester’s abundance varies significantly across brewing methods:

| Brewing Method | Total Cafestol Esters (mg/L) |

|---|---|

| Boiled Coffee | 232 |

| Espresso | 54 |

| Filtered Coffee | 5 |

| Instant Coffee | 1 |

Data derived from HPLC analyses of commercial and classical brews.

This compound constitutes 15–30% of total diterpene esters in Arabica coffee, with kahweol palmitate being the dominant congener. Its fatty acid profile influences bioavailability; esterification with palmitic acid (C16:0) enhances metabolic stability compared to unsaturated analogs. Spectroscopic studies using nuclear magnetic resonance (NMR) and mass spectrometry (MS) have elucidated its interaction with lipid bilayers, suggesting a role in modulating membrane fluidity.

Properties

IUPAC Name |

(17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methyl hexadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-33(37)40-27-36(38)26-35-23-19-30-29-21-24-39-31(29)20-22-34(30,2)32(35)18-17-28(36)25-35/h21,24,28,30,32,38H,3-20,22-23,25-27H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPMHJKMSANHDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1(CC23CCC4C5=C(CCC4(C2CCC1C3)C)OC=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation with Fatty Acid Chlorides

The classical approach involves reacting cafestol with palmitoyl chloride in the presence of a base. Early methods utilized benzene/pyridine (3:1) as the solvent system, achieving yields of 45–55%. For example, Muhammad et al. (2008) reported a 44–48% yield for this compound using 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction mechanism proceeds via nucleophilic acyl substitution, where the hydroxyl group of cafestol attacks the electrophilic carbonyl carbon of palmitoyl chloride.

A key challenge lies in the structural similarity between cafestol and kahweol, another coffee diterpene. Despite this, kahweol palmitate synthesis unexpectedly achieved 85% yields under similar conditions, suggesting subtle stereoelectronic differences at the reaction site.

Carbodiimide-Mediated Coupling

Alternative methods employ carbodiimides such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) to activate the carboxylic acid. In a study by Finotello et al. (2017), cafestol was reacted with palmitic acid using EDC and DMAP in dichloromethane, yielding this compound in 48% yield. This approach minimizes side reactions compared to acyl chloride methods but requires stringent anhydrous conditions.

Enzymatic Synthesis Using Lipases

Novozyme 435®-Catalyzed Esterification

Lipase-catalyzed methods offer greener alternatives with higher selectivity. Novaes et al. (2018) demonstrated the esterification of a cafestol-kahweol mixture with palmitic acid using Novozyme 435® (immobilized Candida antarctica lipase B). Key findings include:

| Solvent | Yield (this compound) | Yield (Kahweol Palmitate) |

|---|---|---|

| tert-Butanol | 68% | 72% |

| n-Hexane | 62% | 65% |

| Solvent-Free | 55% | 58% |

The optimal solvent, tert-butanol, enhanced enzyme stability and substrate solubility, achieving 68% this compound yield after 72 hours. This method avoids toxic solvents and reduces energy consumption compared to chemical synthesis.

Solvent Engineering and Kinetic Resolution

Lipases exhibit regioselectivity, favoring esterification at the C-17 hydroxyl group of cafestol. Kurzrock & Speer (2001) exploited this by using Rhizomucor miehei lipase in a biphasic system (n-hexane:buffer), achieving 70% conversion. Kinetic modeling revealed that water activity (<0.3) and temperature (50°C) critically influence reaction rates.

Isolation from Natural Sources

Extraction from Coffee Beans

This compound occurs naturally in green coffee beans as part of the unsaponifiable lipid fraction. Lam et al. (1982) isolated it via sequential extraction and chromatography:

-

Petroleum Ether Extraction : Raw beans were defatted with petroleum ether to obtain crude diterpene esters.

-

Liquid Chromatography : Normal-phase silica gel chromatography separated cafestol and kahweol esters using hexane:ethyl acetate (95:5).

-

Silver Nitrate TLC : Final purification employed AgNO₃-impregnated TLC plates, exploiting the differential affinity of unsaturated esters for silver ions.

This method yielded 98% pure this compound but required large solvent volumes and prolonged processing times.

Saponification and Re-esterification

Andrade et al. (2015) optimized a two-step protocol for coffee brews:

-

Saponification : 2.5 mL of brew was treated with 3.00 g KOH at 80°C to hydrolyze esters into free cafestol.

-

Re-esterification : The liberated cafestol was reacted with palmitic acid using DMAP/EDC, yielding 52% this compound.

This approach is scalable but risks diterpene degradation during saponification.

Purification and Characterization

Chromatographic Techniques

-

Flash Chromatography : Silica gel columns with gradient elution (petroleum ether:ethyl acetate) resolved this compound from diacylglycerols and sterols.

-

GC-MS Analysis : Post-purification, this compound was identified via its molecular ion (m/z 614.5) and characteristic fragments (m/z 369.3, 271.2).

Crystallization

Recrystallization from methanol or ethanol yielded needle-like crystals with >99% purity. Finotello et al. (2017) reported a melting point of 89–91°C for this compound, consistent with literature.

Comparative Analysis of Methods

| Parameter | Chemical Synthesis | Enzymatic Synthesis | Isolation |

|---|---|---|---|

| Yield | 45–55% | 55–68% | 0.5–2% (from beans) |

| Purity | 90–95% | 85–92% | 98% |

| Environmental Impact | High (toxic solvents) | Low (biodegradable) | Moderate (high waste) |

| Scalability | Industrial | Pilot-scale | Limited |

Enzymatic methods outperform chemical routes in yield and sustainability, whereas isolation remains impractical for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Cafestol palmitate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Oxidation of the hydroxyl group yields ketones or carboxylic acids.

Reduction: Reduction of the ester group produces alcohols.

Substitution: Substitution reactions yield various esters or amides.

Scientific Research Applications

Pharmacological Applications

Cafestol palmitate exhibits a range of pharmacological properties that make it a candidate for therapeutic applications:

- Anti-Cancer Properties : this compound has been shown to induce apoptosis in various cancer cell lines. For instance, in kidney cancer cells (Caki cells), cafestol inhibited cell proliferation and induced apoptosis through the down-regulation of anti-apoptotic proteins and activation of caspases . Additionally, studies indicate that cafestol can enhance the sensitivity of cancer cells to other treatments, suggesting its potential as an adjunct therapy in oncology .

- Anti-Inflammatory Effects : this compound has demonstrated anti-inflammatory activity by inhibiting the production of inflammatory mediators. It blocks the AP-1 pathway, which is involved in inflammation regulation . This property may be beneficial in treating chronic inflammatory conditions.

- Hepatoprotective Effects : Research indicates that cafestol can protect liver cells from damage and may have implications for treating liver diseases .

- Anti-Diabetic Activity : this compound has been associated with improved glucose metabolism and insulin sensitivity, making it a potential candidate for managing diabetes .

Dermatological Applications

This compound is being explored for its use in dermatology:

- Skin Barrier Repair : Topical formulations containing cafestol have been patented for treating skin conditions characterized by a deficient lipid barrier, such as psoriasis and xerosis. These formulations enhance skin hydration and promote healing of wounds and burns .

- Photoprotection : this compound has been identified as a component of cosmetic formulations that provide sun protection due to its ability to absorb UV radiation .

Nutritional Applications

This compound is naturally present in coffee and contributes to its health benefits:

- Cholesterol Regulation : While cafestol is known to raise serum cholesterol levels, its role in modulating lipid profiles is under investigation. It may have complex effects depending on the dosage and individual metabolic responses .

- Glutathione S-Transferase Activity : this compound enhances the activity of glutathione S-transferase, an enzyme involved in detoxification processes. This property suggests potential applications in dietary supplements aimed at improving metabolic health .

Case Studies and Experimental Findings

Several studies have investigated the effects of this compound:

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

Anti-angiogenic: Inhibits the phosphorylation of focal adhesion kinase and Akt, reducing endothelial cell proliferation and migration.

Anticancer: Induces apoptosis in cancer cells by downregulating anti-apoptotic proteins and activating caspase-3.

Anti-inflammatory: Inhibits the production of cyclooxygenase-2 and prostaglandin E2 in macrophages.

Neuroprotective: Activates the nuclear factor erythroid 2-related factor 2 pathway, providing protection against oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cafestol palmitate belongs to a class of coffee diterpene esters, which include kahweol palmitate, cafestol linoleate, cafestol oleate, cafestol stearate, and 16-O-methylcafestol (16-OMC) palmitate. Below is a detailed comparison based on structure, abundance, biological activity, and health effects.

Structural Analogues

Kahweol Palmitate :

- Structure : Derived from kahweol, which differs from cafestol by an additional double bond in the diterpene backbone .

- Potency : Kahweol palmitate is a more potent inducer of GSH S-transferase activity (2–3× stronger than this compound) and exhibits superior anti-angiogenic effects in human microvascular endothelial cells .

- Abundance : Dominates in Arabica coffee, with concentrations up to 409 mg/L in boiled brews .

Cafestol Linoleate/Oleate/Stearate: Structure: Cafestol esterified with linoleic (C18:2), oleic (C18:1), or stearic (C18:0) acid. Abundance: this compound is the most abundant (66% of total cafestol esters in Arabica), followed by stearate, linoleate, and oleate . Bioactivity: Less studied, but linoleate and oleate may have distinct metabolic fates due to unsaturated fatty acids influencing hydrolysis and absorption .

16-O-Methylcafestol (16-OMC) Palmitate :

- Structure : Unique to Coffea canephora (Robusta), with a methyl group at the C16 position .

- Health Impact : Raises serum cholesterol similarly to this compound but lacks kahweol-associated chemoprotective properties .

Concentration in Coffee Varieties and Brews

Health Implications

- Positive Effects : Both cafestol and kahweol palmitate demonstrate chemoprotective properties by enhancing detoxification enzymes and inhibiting tumor angiogenesis .

- Negative Effects : They increase LDL cholesterol by 20–30% in habitual consumers of unfiltered coffee .

Key Research Findings

Anti-Angiogenic Activity : Kahweol palmitate reduces endothelial cell migration and proliferation more effectively than this compound, likely due to its unsaturated diterpene structure .

Arabica vs. Robusta : Arabica contains 3–5× more this compound than Robusta, which instead synthesizes 16-OMC esters .

Thermal Stability : this compound is stable during roasting, while free cafestol degrades into dehydro derivatives .

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for quantifying cafestol palmitate in biological matrices, and how can method validation address variability?

- High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used for quantification due to its sensitivity in detecting lipid-soluble compounds. Method validation should include spike-and-recovery experiments in relevant matrices (e.g., serum, cell lysates) to assess precision and accuracy. For example, this compound stock solutions prepared in methanol or DMSO require careful solvent compatibility testing to avoid interference . Reproducibility can be improved by standardizing extraction protocols, such as liquid-liquid extraction with chloroform-methanol mixtures, and reporting recovery rates (e.g., >85%) in supplementary data .

Q. How can researchers design controlled experiments to isolate this compound’s effects from other coffee diterpenes in metabolic studies?

- Use synthetic this compound (≥95% purity) to eliminate confounding factors from natural coffee extracts. Experimental designs should include negative controls (e.g., solvent-only treatments) and comparative groups with structurally related compounds like 16-O-methylthis compound. Dose-response studies (e.g., 0.1–10 µM ranges) and time-course analyses (e.g., 6–48 hours) help establish causality. Statistical power calculations (α = 0.05, β = 0.2) should guide sample sizes .

Advanced Research Questions

Q. What molecular dynamics (MD) approaches are suitable for studying this compound’s interaction with serum albumin, and how can conflicting binding affinity data be reconciled?

- MD simulations combined with fluorescence quenching assays can model hydrophobic binding pockets. For instance, this compound’s palmitoyl chain may insert into HSA’s Sudlow Site I, as suggested by Stern-Volmer plots showing static quenching (Ksv ≈ 10^4 M⁻¹). Discrepancies in reported binding constants (e.g., due to albumin source variability) require normalization to fatty acid-free HSA controls and explicit documentation of buffer conditions (pH 7.4, ionic strength) .

Q. How can the PICOT framework be applied to evaluate this compound’s role in lipid metabolism pathways, particularly when conflicting in vitro and in vivo data exist?

- Population : Hepatocyte cell lines (e.g., HepG2) vs. murine models.

- Intervention : this compound treatment at physiologically relevant doses (1–5 µM).

- Comparison : Co-treatment with cholesterol-lowering agents (e.g., statins) or coffee matrix components (e.g., kahweol).

- Outcome : Changes in LDL receptor activity or SREBP-2 expression.

- Time : Acute (24–48 hours) vs. chronic (4-week) exposure.

- Contradictory findings may arise from differential model systems; systematic reviews using PRISMA guidelines can identify bias in data selection .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis, and how should purity thresholds be reported?

- Implement orthogonal purification methods (e.g., column chromatography followed by recrystallization) and characterize compounds via NMR (¹H, ¹³C) and high-resolution mass spectrometry. Purity thresholds (e.g., ≥98%) must be explicitly stated in materials sections, with residual solvent levels (e.g., DMSO <0.1%) quantified via gas chromatography. Batch records should be included in supplementary materials .

Methodological Guidance

Q. How should researchers structure the "Materials and Methods" section to ensure reproducibility of this compound studies?

- Provide detailed synthesis protocols (e.g., esterification of cafestol with palmitoyl chloride) and vendor information for critical reagents (e.g., fatty acid-free HSA from Merck, Cat# A3782). Specify instrument parameters (e.g., HPLC column: C18, 5 µm, 150 × 4.6 mm; flow rate: 1.0 mL/min). Use the STAR Methods checklist for rigor .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound on inflammatory biomarkers?

- Non-linear regression (e.g., sigmoidal dose-response curves) with IC₅₀/EC₅₀ calculations. For multiplex cytokine assays, apply false discovery rate (FDR) corrections (e.g., Benjamini-Hochberg) to address multiple comparisons. Report 95% confidence intervals and effect sizes (Cohen’s d) for transparency .

Conflict Resolution in Data Interpretation

Q. How can meta-analysis frameworks address discrepancies in this compound’s reported pro- and anti-oxidant effects?

- Stratify studies by model system (e.g., cell-free vs. cellular assays), this compound concentration, and oxidative stress inducers (e.g., H₂O₂ vs. LPS). Use random-effects models to account for heterogeneity, and assess publication bias via funnel plots. Pre-register protocols on platforms like PROSPERO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.